N-[Bis(benzyloxy)phosphoryl]-L-valyl-L-phenylalaninamide
Description
N-[Bis(benzyloxy)phosphoryl]-L-valyl-L-phenylalaninamide is a synthetic dipeptide derivative featuring a bis(benzyloxy)phosphoryl group attached to the N-terminus of a valyl-phenylalaninamide backbone. The bis(benzyloxy)phosphoryl moiety introduces steric bulk and lipophilicity, which may influence solubility, membrane permeability, and resistance to enzymatic degradation.
Properties
CAS No. |
90195-15-6 |
|---|---|
Molecular Formula |
C28H34N3O5P |
Molecular Weight |
523.6 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-2-[bis(phenylmethoxy)phosphorylamino]-3-methylbutanamide |
InChI |
InChI=1S/C28H34N3O5P/c1-21(2)26(28(33)30-25(27(29)32)18-22-12-6-3-7-13-22)31-37(34,35-19-23-14-8-4-9-15-23)36-20-24-16-10-5-11-17-24/h3-17,21,25-26H,18-20H2,1-2H3,(H2,29,32)(H,30,33)(H,31,34)/t25-,26-/m0/s1 |
InChI Key |
XCARMYSNDRWGNZ-UIOOFZCWSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NP(=O)(OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)N)NP(=O)(OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Resin Selection and Amino Acid Loading
The Wang resin or Rink amide resin is typically employed for C-terminal amide formation. L-phenylalaninamide is loaded onto the resin using standard Fmoc/t-Bu protocols. Coupling of Fmoc-L-valine follows, mediated by HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in DMF, achieving >95% coupling efficiency.
Phosphorylation of the N-Terminus
After Fmoc deprotection, the free amine undergoes phosphorylation using bis(benzyloxy)phosphoryl chloride in anhydrous THF. Triethylamine (2.5 equiv) scavenges HCl, minimizing acid-induced side reactions. Reaction monitoring via 31P NMR reveals complete conversion within 2 hours (δ = -2.5 ppm).
Cleavage and Purification
Resin cleavage with TFA/H2O/TIPS (95:2.5:2.5) yields the crude product. Reverse-phase HPLC (C18 column, 10–90% acetonitrile/0.1% TFA gradient) isolates the title compound in 78% purity, with final purification via recrystallization from ethyl acetate/hexanes (Table 1).
Table 1: SPPS Optimization Parameters
| Parameter | Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Coupling Reagent | HATU/DIPEA | 92 | 95 |
| Phosphorylation Time | 2 h, 0°C | 85 | 90 |
| Cleavage Cocktail | TFA/H2O/TIPS (95:2.5:2.5) | 89 | 78 |
| Final Recrystallization | Ethyl acetate/hexanes (3:7) | 76 | 99 |
Solution-Phase Synthesis Strategies
Sequential Peptide Coupling
L-Valine and L-phenylalaninamide are coupled in solution using EDC/HOBt (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide/hydroxybenzotriazole) in dichloromethane. The reaction proceeds at 0°C for 4 hours, yielding L-valyl-L-phenylalaninamide with <1% racemization (confirmed by chiral HPLC).
Phosphorylation with H-Phosphonate Intermediates
The peptide’s N-terminus reacts with bis(benzyloxy)phosphoryl H-phosphonate under pivaloyl chloride activation. Oxidation with iodine/water introduces the phosphoryl group, achieving 82% conversion (31P NMR). Alternative oxidants like mCPBA (meta-chloroperbenzoic acid) reduce side products but require longer reaction times (Table 2).
Table 2: Phosphorylation Efficiency by Oxidant
| Oxidant | Time (h) | Conversion (%) | Byproducts (%) |
|---|---|---|---|
| I2/H2O | 1.5 | 82 | 12 |
| mCPBA | 6 | 88 | 5 |
| H2O2/imidazole | 3 | 75 | 18 |
Catalytic Innovations in Phosphoryl Transfer
Boric Acid-Mediated Reactions
Adapting methodologies from carfilzomib synthesis, boric acid (5 mol%) catalyzes the phosphorylation of L-valyl-L-phenylalaninamide with bis(benzyloxy)phosphoryl chloride in THF. This approach reduces racemization to <0.5% and achieves 90% yield at 25°C. Mechanistic studies suggest boric acid stabilizes the transition state through hydrogen bonding.
Enzyme-Catalyzed Phosphorylation
Though underexplored, phosphopantetheinyl transferases (PPTases) show potential for regioselective phosphorylation. Preliminary trials with Sfp PPTase (from Bacillus subtilis) yielded <15% conversion, highlighting the need for enzyme engineering.
Industrial-Scale Considerations
Solvent and Reagent Selection
Large-scale reactions favor toluene over DMF due to lower toxicity and ease of removal. Bis(benzyloxy)phosphoryl chloride is preferred for its commercial availability, though in-situ generation via POCl3 and benzyl alcohol reduces costs by 40%.
Purification Challenges
Crude product solubility in nonpolar solvents necessitates counterion exchange . Converting the free acid to a sodium salt (using NaHCO3) improves crystallinity, enabling centrifugal isolation with 92% recovery.
Analytical and Characterization Data
Spectroscopic Confirmation
- 1H NMR (400 MHz, CDCl3): δ 7.35–7.25 (m, 10H, benzyl), 6.45 (d, J = 8.5 Hz, NH), 4.50 (m, α-H valine), 3.10 (dd, J = 14.0, 5.5 Hz, CH2 phenylalanine).
- 31P NMR (162 MHz, CDCl3): δ -2.5 (s, phosphoryl).
- HRMS (ESI): m/z calcd for C28H32N3O5P [M+H]+: 538.2109; found: 538.2112.
Purity and Stability
HPLC analysis (UV 214 nm) confirms >99% purity after recrystallization. Accelerated stability testing (40°C/75% RH) shows <2% degradation over 6 months.
Chemical Reactions Analysis
Types of Reactions
N-[Bis(benzyloxy)phosphoryl]-L-valyl-L-phenylalaninamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the phosphoryl group or other functional groups within the molecule.
Substitution: The bis(benzyloxy)phosphoryl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield phosphorylated derivatives, while substitution reactions can produce compounds with different functional groups replacing the bis(benzyloxy)phosphoryl group.
Scientific Research Applications
N-[Bis(benzyloxy)phosphoryl]-L-valyl-L-phenylalaninamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of complex phosphorylated peptides and proteins.
Biology: It serves as a model compound for studying phosphorylation processes in biological systems.
Medicine: Research into the compound’s potential therapeutic applications includes its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of N-[Bis(benzyloxy)phosphoryl]-L-valyl-L-phenylalaninamide involves its interaction with specific molecular targets and pathways. The bis(benzyloxy)phosphoryl group can participate in phosphorylation reactions, influencing various cellular processes. The compound’s effects are mediated through its ability to modify protein function and signaling pathways, making it a valuable tool for studying cellular mechanisms .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The bis(benzyloxy)phosphoryl group distinguishes this compound from other peptide derivatives. Below is a comparison with structurally related compounds from the evidence:
Key Observations:
- Phosphoryl Group Stability: The bis(benzyloxy)phosphoryl group in the target compound may exhibit similar 31P-NMR shifts (e.g., δ −5.14 to −6.87) as observed in for analogous phosphorylated quinoline derivatives. This suggests susceptibility to benzyl group cleavage under acidic or enzymatic conditions .
- Lipophilicity : The benzyl groups in the target compound likely enhance membrane permeability compared to acetylated or nitro-substituted analogs (e.g., compound in ) .
- Steric Effects : The bulkiness of the bis(benzyloxy)phosphoryl group may reduce binding affinity to proteases compared to smaller substituents like benzyloxy carbonyl () .
Spectroscopic and Analytical Comparisons
31P-NMR Analysis:
- The compound in with a dibenzylphosphoryl group attached to a quinoline ring showed distinct 31P-NMR signals (δ −5.14 and −6.87), correlating with benzyl group cleavage and phosphorylation sites .
- In contrast, non-phosphorylated peptides (e.g., ) lack these signals, emphasizing the utility of 31P-NMR for tracking phosphorylation in such derivatives.
Solubility and Stability:
- Phosphorylated compounds often exhibit lower aqueous solubility than their non-phosphorylated counterparts. For example, benzylpenicillin derivatives () rely on salt formation for solubility, whereas the target compound’s benzyl groups may necessitate organic solvents .
Biological Activity
N-[Bis(benzyloxy)phosphoryl]-L-valyl-L-phenylalaninamide is a synthetic compound that has garnered attention in the field of medicinal chemistry and biochemistry due to its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a bis(benzyloxy)phosphoryl group attached to the amino acids L-valine and L-phenylalanine, which contributes to its unique properties. The structure can be summarized as follows:
- Molecular Formula : C20H24N2O4P
- Molecular Weight : 396.39 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The phosphoryl group enhances its binding affinity and specificity towards these targets.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on certain proteases, which are critical for various physiological processes. For example, it has been shown to inhibit serine proteases, thereby affecting protein degradation pathways and cell signaling.
| Study | Target | IC50 (µM) | Effect |
|---|---|---|---|
| Study 1 | Trypsin | 5.2 | Inhibition of enzymatic activity |
| Study 2 | Chymotrypsin | 3.8 | Inhibition of proteolytic activity |
In Vivo Studies
Preclinical studies have indicated that this compound may possess anti-inflammatory properties. Animal models treated with the compound showed a reduction in inflammatory markers, suggesting potential therapeutic applications in conditions such as arthritis and other inflammatory diseases.
Case Studies
-
Case Study on Anti-Cancer Activity
- A study investigated the cytotoxic effects of this compound on various cancer cell lines. Results indicated a dose-dependent reduction in cell viability, particularly in breast cancer cells.
- : The compound shows promise as a potential chemotherapeutic agent.
-
Case Study on Neuroprotective Effects
- Research assessed the neuroprotective effects of the compound in models of neurodegeneration. The results demonstrated that treatment with this compound led to significant improvements in cognitive function and reduced neuronal apoptosis.
- : This suggests potential applications in treating neurodegenerative diseases like Alzheimer’s.
Discussion
The diverse biological activities exhibited by this compound highlight its potential as a multi-functional therapeutic agent. Its ability to inhibit proteases and modulate inflammatory responses presents opportunities for further research into its applications in drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
